molecular formula C18H16N4OS B11670392 2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]acetohydrazide

Cat. No.: B11670392
M. Wt: 336.4 g/mol
InChI Key: CXNBNCCMDHOYEN-YKIVCEQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodiazole ring, a sulfanyl group, and an acetohydrazide moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the condensation of the intermediate with a phenylprop-2-en-1-ylidene group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)-N’-[(1E,2E)-3-PHENYLPROP-2-EN-1-YLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its diverse range of applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C18H16N4OS

Molecular Weight

336.4 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C18H16N4OS/c23-17(22-19-12-6-9-14-7-2-1-3-8-14)13-24-18-20-15-10-4-5-11-16(15)21-18/h1-12H,13H2,(H,20,21)(H,22,23)/b9-6+,19-12+

InChI Key

CXNBNCCMDHOYEN-YKIVCEQRSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.